molecular formula C22H18N4O3S B3683616 2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide

2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide

Cat. No.: B3683616
M. Wt: 418.5 g/mol
InChI Key: JVDJETHCXUMESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide” is a complex organic molecule. It contains several functional groups including a methylphenoxy group, an oxazolo[4,5-b]pyridinyl group, and an acetamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazolo[4,5-b]pyridinyl group, for example, is a tricyclic structure that contributes to the overall complexity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the acetamide group could influence its solubility in water, while the oxazolo[4,5-b]pyridinyl group could influence its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the specific reaction conditions and the other reagents present .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety in clinical trials .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-4-10-17(11-5-14)28-13-19(27)25-22(30)24-16-8-6-15(7-9-16)21-26-20-18(29-21)3-2-12-23-20/h2-12H,13H2,1H3,(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDJETHCXUMESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide
Reactant of Route 6
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2-(4-methylphenoxy)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide

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